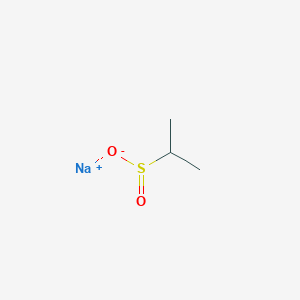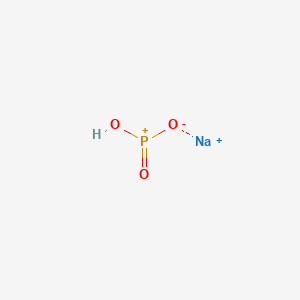
Potassium (4-methyl-1-naphthalene)trifluoroborate
Vue d'ensemble
Description
Potassium (4-methyl-1-naphthalene)trifluoroborate is a specialty product for proteomics research applications . It has a molecular formula of C11H9BF3K and a molecular weight of 248.10 .
Synthesis Analysis
Potassium trifluoroborates are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters . They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions . The epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates proceeds with full conversion and selectivity, avoiding degradation of the boron functionality .Molecular Structure Analysis
The molecular formula of Potassium (4-methyl-1-naphthalene)trifluoroborate is C11H9BF3K . The molecular weight is 248.1 g/mol.Chemical Reactions Analysis
Potassium trifluoroborates are versatile coupling partners and are present as reagents in a vast array of C–C bond-forming reactions . They are used in Suzuki–Miyaura-type reactions .Physical And Chemical Properties Analysis
Potassium (4-methyl-1-naphthalene)trifluoroborate is soluble in water . It should be stored in cool dry conditions in well-sealed containers .Applications De Recherche Scientifique
Cross-Coupling Reactions
- Scientific Field: Organic Chemistry
- Application Summary: Potassium Trifluoroborate Salts have been utilized for many years as the primary boron source in Suzuki–Miyaura-type reactions . These organoboron reagents offer several advantages over the corresponding boronic acids and esters as they are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions .
- Results or Outcomes: The use of these salts in cross-coupling reactions can lead to high yields and selectivities. For example, the epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates proceeds with full conversion and selectivity, avoiding degradation of the boron functionality .
Proteomics Research
- Scientific Field: Biochemistry
- Application Summary: Potassium (4-methyl-1-naphthalene)trifluoroborate is a specialty product for proteomics research applications .
Fine Chemicals Development
- Scientific Field: Chemical Engineering
- Application Summary: Arylboronic acids, including Potassium (1-naphthalene)trifluoroborate, are safe and efficient arylation reagents. They have been widely used in the scientific research and development of related fine chemicals .
Optoelectronic Materials
- Scientific Field: Materials Science
- Application Summary: Arylboronic acids, including Potassium (1-naphthalene)trifluoroborate, have been used in the development of optoelectronic materials, such as those used in Organic Light Emitting Diodes (OLEDs) .
Precursors for Difluoroboranes
- Scientific Field: Inorganic Chemistry
- Application Summary: Potassium organotrifluoroborate salts can be used as precursors to organodifluoroboranes . These highly reactive and unstable species can be safely and stably produced by adding a strong Lewis base to the potassium organotrifluoroborate salts .
- Results or Outcomes: The use of these salts as precursors can provide a safe and stable route to these highly reactive and unstable species .
Precursors for Ionic Liquids and Electrolytes
- Scientific Field: Electrochemistry
- Application Summary: Potassium organotrifluoroborate salts can be used as precursors for ionic liquids and electrolytes . These compounds have been rapidly becoming a hugely important and widely used class of reagent .
- Results or Outcomes: The use of these salts as precursors can lead to the development of new ionic liquids and electrolytes .
Safety And Hazards
Potassium (4-methyl-1-naphthalene)trifluoroborate can cause skin irritation and serious eye irritation . It may also cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled . It should be handled with care, using protective gloves, protective clothing, eye protection, and face protection .
Orientations Futures
Propriétés
IUPAC Name |
potassium;trifluoro-(4-methylnaphthalen-1-yl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BF3.K/c1-8-6-7-11(12(13,14)15)10-5-3-2-4-9(8)10;/h2-7H,1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZIUPDNTOPJMOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C2=CC=CC=C12)C)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BF3K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40635794 | |
| Record name | Potassium trifluoro(4-methylnaphthalen-1-yl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium (4-methyl-1-naphthalene)trifluoroborate | |
CAS RN |
850623-55-1 | |
| Record name | Potassium trifluoro(4-methylnaphthalen-1-yl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[4-(4-Ethylpiperazin-1-yl)phenyl]methanol](/img/structure/B1592458.png)







![5,7-Dichloro-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B1592474.png)
![1-Ethoxy-4-[4-(4-ethylcyclohexyl)cyclohexyl]-2,3-difluorobenzene](/img/structure/B1592475.png)


